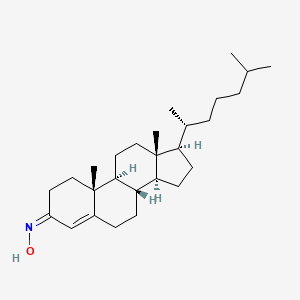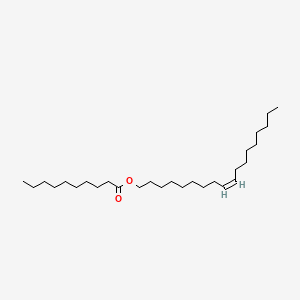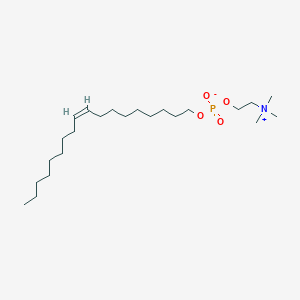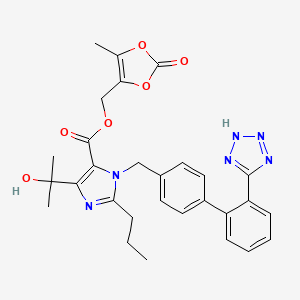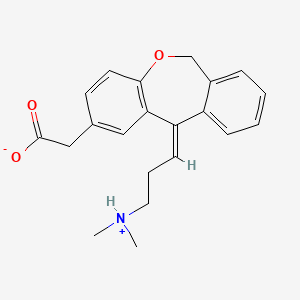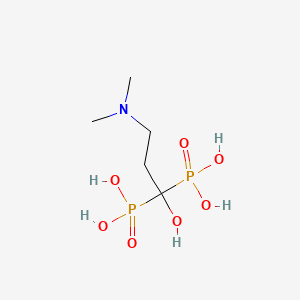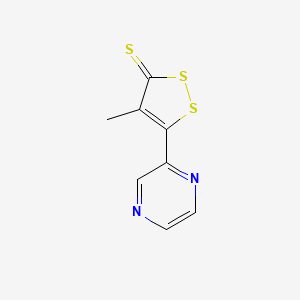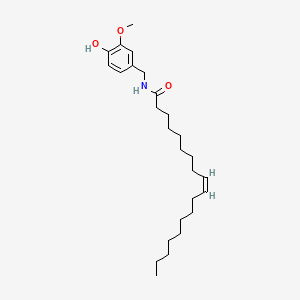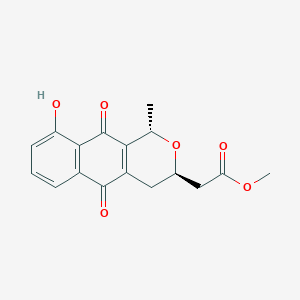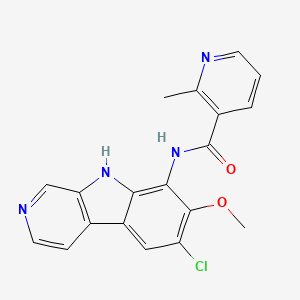
MLN120B
Vue d'ensemble
Description
MLN120B est un inhibiteur puissant et sélectif de la sous-unité bêta de la kinase IκB (IKKβ), qui joue un rôle crucial dans la voie de signalisation du facteur nucléaire-κB (NF-κB). Cette voie est impliquée dans divers processus cellulaires, notamment l'inflammation, l'immunité, la prolifération cellulaire et la survie. This compound a montré un potentiel significatif dans les études précliniques pour sa capacité à inhiber la croissance des cellules de myélome multiple in vitro et in vivo .
Applications De Recherche Scientifique
Chemistry: MLN120B is used as a tool compound to study the NF-κB signaling pathway and its role in various cellular processes.
Biology: this compound is used to investigate the role of IKKβ in inflammation, immunity, and cell survival.
Medicine: this compound has shown promise in preclinical studies for the treatment of multiple myeloma, rheumatoid arthritis, and other inflammatory diseases.
Industry: This compound can be used in the development of new therapeutic agents targeting the NF-κB pathway .
Mécanisme D'action
MLN120B, also known as GD8S432HM5, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide, MLN-120B, ML-120B, or ml120b, is a potent and effective inhibitor of IκB kinase beta subunit (IKKβ) with significant implications in various biological processes .
Target of Action
The primary target of this compound is the IκB kinase beta subunit (IKKβ) . IKKβ is a key molecule in the NF-κB signal transduction cascade, which plays a crucial role in immune and inflammatory processes .
Mode of Action
This compound acts as an ATP-competitive inhibitor of IKKβ . It inhibits both baseline and tumor necrosis factor-α–induced nuclear factor-κB activation, associated with down-regulation of IκBα and p65 nuclear factor-κB phosphorylation .
Biochemical Pathways
This compound affects the NF-κB signaling pathway . The inhibition of IKKβ by this compound leads to the prevention of IκBα phosphorylation, which in turn prevents the activation of NF-κB transcription factors . This pathway is involved in many immune and inflammatory processes .
Pharmacokinetics
It is known that this compound is an orally active compound , suggesting its bioavailability via oral administration.
Result of Action
This compound triggers 25% to 90% growth inhibition in a dose-dependent fashion in multiple myeloma cell lines and significantly augments tumor necrosis factor-α–induced cytotoxicity . It also augments growth inhibition triggered by doxorubicin and melphalan in both RPMI 8226 and IL-6-dependent INA6 cell lines .
Action Environment
The action of this compound is influenced by the presence of cytokines and the bone marrow microenvironment. For instance, this compound inhibits constitutive IL-6 secretion by bone marrow stromal cells (BMSCs) by 70% to 80% without affecting viability . Importantly, this compound almost completely blocks stimulation of MM.1S, U266, and INA6 cell growth, as well as IL-6 secretion from BMSCs, induced by multiple myeloma cell adherence to BMSCs .
Analyse Biochimique
Biochemical Properties
MLN120B plays a crucial role in biochemical reactions by inhibiting IκB kinase β (IKKβ), an enzyme involved in the NF-κB signaling pathway . This pathway is essential for regulating immune and inflammatory responses. This compound interacts with IKKβ by binding to its active site, thereby preventing the phosphorylation and subsequent degradation of IκBα. This inhibition leads to the suppression of NF-κB activation, which is a key factor in the proliferation and survival of multiple myeloma cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In multiple myeloma cells, this compound inhibits both baseline and tumor necrosis factor-α (TNF-α)-induced NF-κB activation . This inhibition is associated with the down-regulation of IκBα and p65 nuclear factor-κB phosphorylation . This compound triggers dose-dependent growth inhibition in multiple myeloma cell lines and enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and melphalan . Additionally, this compound inhibits constitutive interleukin-6 (IL-6) secretion by bone marrow stromal cells (BMSCs), further contributing to its anti-tumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of IKKβ, which prevents the phosphorylation and degradation of IκBα . By stabilizing IκBα, this compound effectively blocks the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation . This inhibition disrupts the NF-κB signaling pathway, leading to reduced cell proliferation and increased apoptosis in multiple myeloma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibition of NF-κB activation in both in vitro and in vivo studies . Long-term treatment with this compound results in significant growth inhibition of multiple myeloma cells and reduced IL-6 secretion by BMSCs . These effects are maintained over extended periods, indicating the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of polyarthritis, oral administration of this compound at 12 mg/kg twice daily inhibited paw swelling in a dose-dependent manner and provided protection against arthritis-induced weight loss . Higher doses of this compound resulted in more pronounced anti-inflammatory effects, while lower doses had minimal impact . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the NF-κB signaling cascade . By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby blocking the activation of NF-κB . This inhibition affects various downstream signaling pathways, including those involved in cell survival, proliferation, and inflammation . The compound’s impact on these pathways underscores its potential as a therapeutic agent for conditions characterized by aberrant NF-κB activation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit IKKβ . The compound’s ability to penetrate cellular membranes and reach its target enzyme is crucial for its therapeutic efficacy . This compound’s distribution within tissues ensures that it can exert its inhibitory effects on NF-κB activation in various cellular contexts .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with IKKβ to inhibit NF-κB activation . The compound’s localization is facilitated by its chemical structure, which allows it to effectively bind to IKKβ and prevent the phosphorylation of IκBα . This subcellular targeting is essential for this compound’s ability to modulate NF-κB signaling and exert its therapeutic effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de MLN120B implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de réactifs tels que des catalyseurs au palladium pour les réactions de couplage .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, des techniques d'intensification des procédés et le développement de catalyseurs et de réactifs plus efficaces. L'objectif serait de produire this compound à une échelle adaptée aux essais cliniques et à une éventuelle commercialisation .
Analyse Des Réactions Chimiques
Types de réactions
MLN120B subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.
Substitution : Les réactions de substitution, telles que l'halogénation ou l'alkylation, peuvent être utilisées pour introduire de nouveaux substituants sur la molécule de this compound
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Réactifs de substitution : tels que les halogénures d'alkyle ou les agents halogénants
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés avec différents groupes fonctionnels, tandis que les réactions de substitution peuvent introduire de nouveaux substituants sur la molécule .
Applications de la recherche scientifique
Chimie : this compound est utilisé comme composé outil pour étudier la voie de signalisation NF-κB et son rôle dans divers processus cellulaires.
Biologie : this compound est utilisé pour étudier le rôle de l'IKKβ dans l'inflammation, l'immunité et la survie cellulaire.
Médecine : this compound s'est révélé prometteur dans les études précliniques pour le traitement du myélome multiple, de la polyarthrite rhumatoïde et d'autres maladies inflammatoires.
Industrie : This compound peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie NF-κB .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la sous-unité bêta de la kinase IκB (IKKβ). Cette inhibition empêche la phosphorylation et la dégradation subséquente de l'IκBα, un inhibiteur de NF-κB. En conséquence, NF-κB reste séquestré dans le cytoplasme et est incapable de se transloquer dans le noyau pour activer la transcription des gènes cibles impliqués dans l'inflammation, l'immunité et la survie cellulaire. Ce mécanisme d'action fait de this compound un agent anti-inflammatoire et anticancéreux puissant .
Comparaison Avec Des Composés Similaires
MLN120B est unique par sa sélectivité et sa puissance en tant qu'inhibiteur de l'IKKβ. Les composés similaires comprennent :
BAY 11-7082 : Un inhibiteur de NF-κB qui inhibe la phosphorylation de l'IκBα.
IMD-0560 : Un nouvel inhibiteur de la kinase IκB bêta.
Bardoxolone Methyl : Un activateur de la voie Nrf2 et un inhibiteur de la voie NF-κB avec des activités antitumorales et anti-inflammatoires potentielles
This compound se démarque par sa forte sélectivité pour l'IKKβ et son efficacité dans les modèles précliniques de myélome multiple et de polyarthrite rhumatoïde .
Propriétés
IUPAC Name |
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432993 | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783348-36-7 | |
| Record name | ML-120B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 783348-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ML-120B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MLN120B?
A1: this compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ. [, , , , , ] This kinase plays a crucial role in activating the NF-κB pathway, a key regulator of inflammation and cell survival.
Q2: How does this compound interact with IKKβ?
A2: this compound competitively binds to the ATP-binding site of IKKβ, effectively blocking its kinase activity. [, , ]
Q3: What are the downstream effects of this compound's inhibition of IKKβ?
A3: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , ] This, in turn, inhibits the translocation of NF-κB into the nucleus, effectively blocking the transcription of various genes involved in inflammation, cell survival, and other cellular processes.
Q4: Can this compound affect other signaling pathways?
A4: Although primarily known for IKKβ inhibition, research suggests this compound might also influence non-NF-κB pathways, contributing to its observed effects on cell proliferation and apoptosis. [] Further investigation is needed to elucidate these interactions fully.
Q5: What is the significance of this compound's effect on the bone marrow microenvironment?
A5: this compound demonstrates significant activity in the bone marrow microenvironment, inhibiting both the constitutive and multiple myeloma cell adhesion-induced IL-6 secretion from bone marrow stromal cells (BMSCs). [, ] This finding is particularly relevant in the context of multiple myeloma, where the bone marrow microenvironment plays a crucial role in tumor cell growth and survival.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 367 g/mol. []
Q7: What in vitro models have been used to study this compound?
A8: Researchers have utilized various in vitro models, including human multiple myeloma cell lines (e.g., MM.1S, MM.1R, RPMI 8226, U266, INA6), primary multiple myeloma cells, fibroblast-like synoviocytes, chondrocytes, and mast cells, to evaluate the effects of this compound on cell proliferation, cytokine production, and apoptosis. [, , , , , , , , , , , , , ]
Q8: What are the key findings from in vitro studies using this compound?
A9: In vitro studies show that this compound effectively inhibits TNFα-induced NF-κB activation and downstream inflammatory responses in various cell types. [, , , , ] It also shows potential in sensitizing multiple myeloma cells to conventional chemotherapeutic agents like doxorubicin and melphalan. [, ]
Q9: Which in vivo models have been used to study this compound?
A10: Preclinical research has employed murine models of multiple myeloma, rheumatoid arthritis, and acute lung injury to study the in vivo efficacy of this compound. [, , , , ]
Q10: What are the key findings from in vivo studies using this compound?
A11: In vivo studies demonstrate that this compound can suppress tumor growth in a murine xenograft model of multiple myeloma. [, ] It also exhibits therapeutic potential in models of rheumatoid arthritis, protecting against bone and cartilage destruction. [, ] Additionally, it can attenuate acute lung injury and reduce neutrophil infiltration in LPS-induced lung inflammation models. [, , ]
Q11: Has this compound been evaluated in clinical trials?
A11: While this compound has shown promising results in preclinical studies, it is crucial to note that it has not yet progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.
Q12: What is the toxicological profile of this compound?
A14: While detailed toxicological data for this compound is not extensively discussed in the provided research, preclinical studies in mice indicate that it can cause significant B-cell depletion in the spleen and bone marrow. [, ] This finding underscores the need for further investigation into its potential side effects and safety profile.
Q13: What are the potential future directions for research on this compound?
A13: Future research could focus on:
- Optimizing its pharmacokinetic properties: Investigating strategies to enhance its stability, solubility, and bioavailability could improve its therapeutic potential. []
- Exploring combination therapies: Combining this compound with other therapeutic agents, such as conventional chemotherapy or other targeted therapies, could enhance its efficacy. [, ]
- Developing biomarkers: Identifying biomarkers that can predict response to this compound or monitor potential adverse effects would be valuable in clinical settings. []
Q14: What are the key challenges and considerations for translating this compound into clinical use?
A14: Key challenges include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

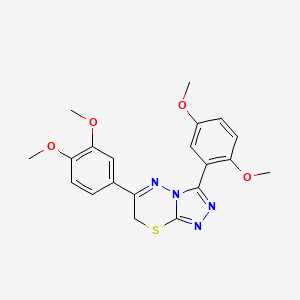
![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
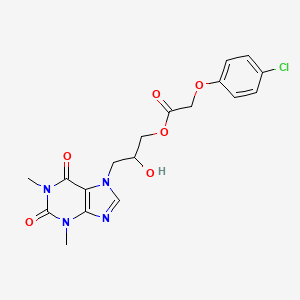
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
